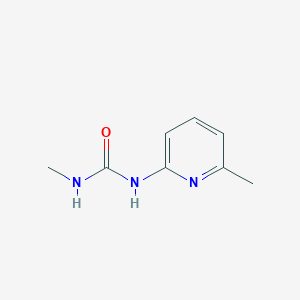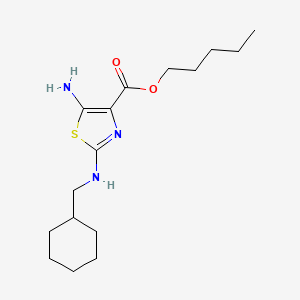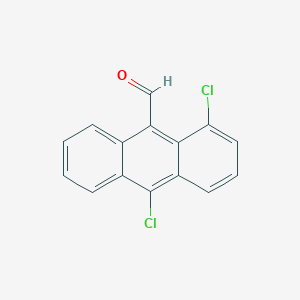
Aluminum;palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum;palladium is a compound that combines the properties of aluminum and palladium. Palladium is a member of the platinum group metals and is known for its unique catalytic properties, while aluminum is a lightweight, silvery-white metal known for its high thermal and electrical conductivity. The combination of these two metals results in a compound with unique properties that are valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of aluminum;palladium compounds can be achieved through various synthetic routes. One common method involves the reduction of palladium salts in the presence of aluminum. This can be done using chemical reduction methods where palladium chloride is reduced by aluminum powder in an appropriate solvent under controlled conditions .
Industrial Production Methods
On an industrial scale, this compound compounds can be produced using techniques such as wet impregnation and incipient-wetness impregnation. These methods involve the deposition of palladium onto an aluminum support, followed by reduction to form the desired compound .
Chemical Reactions Analysis
Types of Reactions
Aluminum;palladium compounds undergo various types of chemical reactions, including:
Oxidation: Palladium can be oxidized to form palladium oxide.
Reduction: Palladium can be reduced from its ionic forms to its metallic state.
Substitution: Palladium can participate in substitution reactions, where ligands attached to palladium are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound compounds include:
Hydrochloric acid: Used for the dissolution of palladium.
Sodium borohydride: A reducing agent used to reduce palladium salts to metallic palladium.
Triphenylphosphine: A ligand used in the formation of palladium complexes.
Major Products
The major products formed from reactions involving this compound compounds include palladium hydrides, palladium oxides, and various palladium-ligand complexes .
Scientific Research Applications
Aluminum;palladium compounds have a wide range of scientific research applications, including:
Medicine: Palladium compounds are used in the development of anticancer drugs and other pharmaceuticals.
Environmental Remediation: Palladium nanoparticles are used to remove pollutants from water and air.
Energy Storage: Palladium is used in fuel cells and hydrogen storage systems.
Mechanism of Action
The mechanism of action of aluminum;palladium compounds involves the ability of palladium to switch between different oxidation states, facilitating various chemical reactions. Palladium can undergo oxidative addition, transmetalation, and reductive elimination, making it a versatile catalyst . The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to aluminum;palladium include other palladium-based compounds such as:
- Palladium chloride
- Palladium acetate
- Palladium hydride
- Palladium-phosphine complexes
Uniqueness
The uniqueness of this compound compounds lies in their combination of the lightweight and conductive properties of aluminum with the catalytic properties of palladium. This makes them particularly valuable in applications where both properties are required, such as in advanced catalysis and energy storage systems .
Properties
Molecular Formula |
AlPd |
|---|---|
Molecular Weight |
133.40 g/mol |
IUPAC Name |
aluminum;palladium |
InChI |
InChI=1S/Al.Pd |
InChI Key |
IEQUNHXCJVILJQ-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



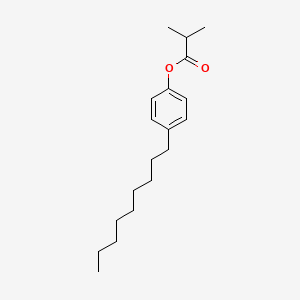
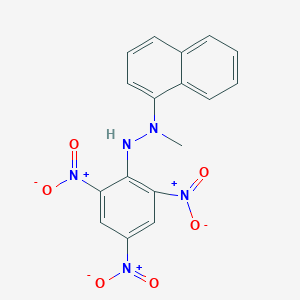
![1-Phenyl-2-[3-(4-phenylphenyl)phenyl]benzene](/img/structure/B14729955.png)
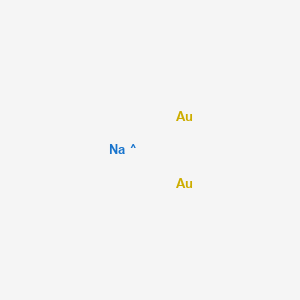
![2-[(Prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14729965.png)
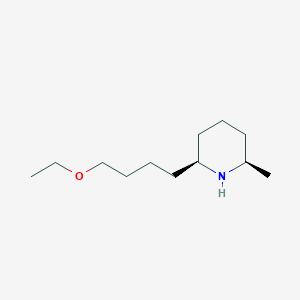
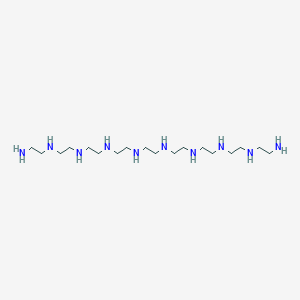
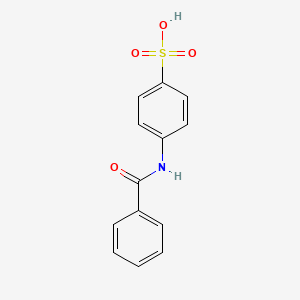
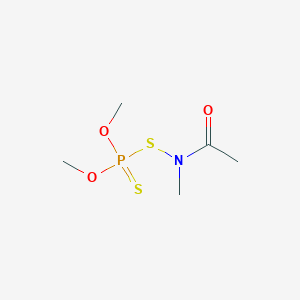
![3-(Spiro[cyclopenta[a]naphthalene-7,2'-[1,3]dioxolan]-6-yl)propan-1-ol](/img/structure/B14730016.png)
